N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide
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Overview
Description
N’-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring.
Amide Bond Formation: Coupling of the benzothiophene derivative with ethanediamide under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the chloro group or the benzothiophene core.
Substitution: The methoxy and chloro groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its structural properties might make it useful in the development of new materials.
Biology
Biochemistry: Studying its interactions with biological molecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Phenyl Substituted Amides: Compounds with similar phenyl ring substitutions.
Uniqueness
The unique combination of the benzothiophene core with the specific substitutions on the phenyl ring and the ethanediamide moiety distinguishes this compound from others. This unique structure could confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H19ClN2O4S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]oxamide |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-14-5-4-11(19)9-13(14)21-17(23)16(22)20-10-18(24)7-2-3-15-12(18)6-8-26-15/h4-6,8-9,24H,2-3,7,10H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
BDCHTQLKQXRLEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCCC3=C2C=CS3)O |
Origin of Product |
United States |
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